molecular formula C36H28O4P2 B12823190 (6,6'-Dihydroxybiphenyl-2,2'-diyl)bis(diphenylphosphine Oxide)

(6,6'-Dihydroxybiphenyl-2,2'-diyl)bis(diphenylphosphine Oxide)

Cat. No.: B12823190
M. Wt: 586.6 g/mol
InChI Key: PCQJQLYESHHPLN-UHFFFAOYSA-N
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Description

(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two diphenylphosphine oxide groups attached to a biphenyl backbone. Its structure allows for diverse applications, particularly in the synthesis of new ligands and as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) typically involves the reaction of biphenyl derivatives with diphenylphosphine oxide under controlled conditionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield biphenyl quinones, while reduction of the phosphine oxide groups can produce biphenyl diphosphines .

Mechanism of Action

The mechanism by which (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) exerts its effects involves its ability to form stable complexes with metal ions. The hydroxyl and phosphine oxide groups can coordinate with metal centers, facilitating various catalytic and binding processes. These interactions are crucial in its role as a ligand in catalysis and in the stabilization of metal-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) apart is its dual functionality, combining hydroxyl and phosphine oxide groups. This dual functionality allows for versatile applications in both organic synthesis and coordination chemistry, making it a valuable compound in various research fields .

Properties

Molecular Formula

C36H28O4P2

Molecular Weight

586.6 g/mol

IUPAC Name

3-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-hydroxyphenyl)phenol

InChI

InChI=1S/C36H28O4P2/c37-31-23-13-25-33(41(39,27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)42(40,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H

InChI Key

PCQJQLYESHHPLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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